molecular formula C7H10F3NO B13268394 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B13268394
M. Wt: 181.16 g/mol
InChI Key: YAYUOBVPQMTBTD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine (CAS 1823885-69-3) is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.16 g/mol . This amine is built on a 7-oxabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry. The 7-oxabicyclo[2.2.1]heptane core is a key structural feature found in certain bioactive molecules and is recognized as a saturated bioisostere for phenyl rings, a strategy used to improve the physicochemical properties of drug candidates, such as reducing lipophilicity and enhancing metabolic stability . The incorporation of a trifluoromethyl group is a common tactic in agrochemical and pharmaceutical design, as this moiety can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . While specific biological data for this exact compound is not widely published in the available literature, derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold have been investigated for their potential as intermediates in the synthesis of more complex bioactive molecules . For instance, related structures have been explored in the context of modifying natural products like cantharidin for antitumor activity . This makes 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine a valuable and versatile building block for researchers in drug discovery and development, particularly for creating novel chemical entities with optimized properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4(12-3)6(5)11/h3-6H,1-2,11H2

InChI Key

YAYUOBVPQMTBTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Starting Material and Core Formation: Epoxidation and Cyclization

The synthesis typically begins with a suitably substituted cyclohexenol derivative, such as a 3-cyclohexen-1-ol bearing a trifluoromethyl group at the 3-position. The key step is the selective epoxidation of the double bond followed by acid-catalyzed cyclization to form the 7-oxabicyclo[2.2.1]heptane skeleton.

  • Epoxidation is commonly performed using oxidizing agents such as tert-butyl hydroperoxide or m-chloroperbenzoic acid in the presence of catalysts like vanadium(IV) bis(2,4-pentanedionate) oxide.
  • The reaction is carried out in aromatic hydrocarbon solvents (e.g., benzene, toluene, xylenes) at temperatures ranging from about -10 °C to 50 °C, preferably 10 °C to 30 °C.
  • The molar ratio of cyclohexenol to oxidizing agent is typically close to 1:1 to ensure complete conversion.

Following epoxidation, the intermediate epoxy-alcohol undergoes acid-catalyzed cyclization to yield the 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivative. Strong acids such as p-toluenesulfonic acid or methanesulfonic acid are preferred catalysts. The cyclization is performed at mild temperatures (5 °C to 40 °C) with acid to epoxy-alcohol molar ratios between 0.01 and 0.10.

This two-step process yields the bicyclic core with high stereoselectivity favoring the exo-hydroxy isomer, which is crucial for subsequent functionalization.

Introduction of the Amino Group

The amino group at the 2-position can be introduced by converting the hydroxy group into an amine functionality through various methods:

  • Direct amination of the 7-oxabicyclo[2.2.1]heptan-2-ol via substitution reactions, often involving activation of the hydroxy group (e.g., tosylation) followed by nucleophilic displacement with ammonia or amine sources.
  • Alternatively, reduction of the corresponding ketone (obtained by oxidation of the hydroxy compound) using sodium borohydride or other reducing agents can yield the amine after appropriate functional group transformations.

The trifluoromethyl substituent is typically introduced early in the synthetic sequence on the cyclohexenol precursor or via organometallic coupling reactions post-bicyclic core formation, ensuring its position at the 3-position of the bicyclic system.

Alternative Synthetic Routes: Diels-Alder and Diastereoselective Strategies

Some synthetic approaches utilize Diels-Alder cycloaddition reactions catalyzed by Lewis acids such as boron trifluoride diethyl etherate to construct the bicyclic framework directly from furan derivatives and suitable dienophiles. This method offers advantages in atom economy, mild conditions, and good yields but may require further functional group manipulations to install the trifluoromethyl and amino substituents.

Industrial and Process Considerations

Patents emphasize the importance of mild reaction conditions, short reaction times, and high yields for industrial viability. For example, the use of p-toluenesulfonic acid catalysis and optimized molar ratios leads to efficient cyclization without the need for high temperatures or pressurization, which is beneficial for scale-up.

Data Table: Key Reaction Conditions for Preparation Steps

Step Reagents/Catalysts Solvent Temperature Range (°C) Molar Ratios (Reactants) Yield/Notes
Epoxidation tert-butyl hydroperoxide or m-chloroperbenzoic acid; V(IV) catalyst Benzene, toluene, xylenes -10 to 50 (prefer 10-30) Cyclohexenol : oxidant ~1:1 High stereoselectivity for exo-epoxide
Acid-catalyzed cyclization p-Toluenesulfonic acid or methanesulfonic acid Same as above or similar solvent 5 to 40 (prefer 10-30) Acid : epoxy-alcohol 0.01 to 0.10 High yield of 2-exo-hydroxy bicyclic product
Amination (functionalization) Ammonia or amine nucleophiles; activation reagents (e.g., tosyl chloride) Polar aprotic solvents (e.g., DMF) Ambient to mild heating Stoichiometric or slight excess Conversion to 2-amine derivative
Diels-Alder cycloaddition Boron trifluoride diethyl etherate catalyst Various organic solvents Mild conditions Stoichiometric dienophile and diene Good yields; requires further functionalization

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating neurotransmission . This action is relevant in the context of neurodegenerative disorders and other glutamate-dependent conditions.

Comparison with Similar Compounds

Key Structural Differences:

  • Oxygen Bridges: The 7-oxa bridge in the target compound increases polarity and rigidity compared to non-oxygenated analogs like bornylamine hydrochloride .
  • Trifluoromethyl vs. Methyl/Isopropyl Groups : The CF₃ group improves metabolic stability and electron-withdrawing effects, contrasting with the lipophilic methyl or bulky isopropyl groups in cinmethylin .
  • Stereochemistry : Compounds like (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine emphasize the role of stereochemistry in biological activity, a factor less explored in the target compound .

Pharmacological and Agrochemical Profiles

  • Bornylamine Hydrochloride : Exhibits inhibitory activity against orthopoxviruses (e.g., smallpox) due to its rigid bicyclic framework .
  • Cinmethylin : A commercial herbicide targeting cellulose synthase, leveraging the 7-oxa bridge for plant-specific activity .
  • N-Methyl-7-oxabicyclo[2.2.1]heptan-2-amine : Methylation of the amine group (CAS 1379149-00-4) may enhance blood-brain barrier penetration, useful in central nervous system drug design .

Physicochemical Properties

Property 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine 7-Oxabicyclo[2.2.1]heptan-2-amine Bornylamine Hydrochloride
Molecular Weight (g/mol) ~195.1 113.16 189.73
LogP (Estimated) ~1.5–2.0* ~0.5 ~2.5
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₃⁺)
Hydrogen Bond Acceptors 2 (O, NH₂) 2 (O, NH₂) 1 (Cl⁻)

*Estimated using CF₃ contribution (+1.0–1.5 logP units).

Key Insights:

  • The trifluoromethyl group increases lipophilicity (higher LogP) compared to unsubstituted 7-oxabicyclo analogs, enhancing membrane permeability .
  • Bornylamine’s hydrochloride salt improves solubility but reduces passive diffusion compared to free amines .

Biological Activity

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, particularly as an NMDA receptor antagonist, and discusses relevant research findings.

Structural Characteristics

The compound's structure consists of a bicyclo[2.2.1]heptane core with a trifluoromethyl group and an amine functional group. Its molecular formula is C7_7H10_{10}F3_3N\O, with a molecular weight of 181.16 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

NMDA Receptor Antagonism

Research indicates that 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , specifically binding at the phencyclidine (PCP) site of the NMDA receptor . This interaction is significant because NMDA receptors are involved in synaptic plasticity and memory function, making this compound a candidate for neurological disorder treatments.

Key Findings:

  • Inhibition of Receptor Activity: The compound inhibits NMDA receptor activity, which could lead to therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Modulation of Neurotransmission: By interacting with specific receptors, it modulates neurotransmission pathways, suggesting potential for further pharmacological exploration .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Endo-Bicyclo[2.2.1]heptan-2-amine hydrochlorideC7_7H14_{14}ClNLacks trifluoromethyl group; more basic amine
Exo-Bicyclo[2.2.1]heptan-2-amine hydrochlorideC7_7H14_{14}ClNStereoisomer with different spatial arrangement
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochlorideC7_7H14_{14}ClNSpecific stereochemistry affecting biological activity
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochlorideC9_9H15_{15}ClNExtended alkyl chain; altered pharmacokinetics

This table illustrates how variations in structure can influence chemical reactivity and biological interactions, emphasizing the distinctive trifluoromethyl group of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine .

Pharmacological Investigations

Recent studies have focused on the pharmacological potential of this compound:

  • Neuroprotective Effects: In vitro studies have demonstrated that the compound may exert neuroprotective effects by reducing excitotoxicity associated with excessive NMDA receptor activation .
  • Cancer Cell Lines: Although primarily studied for its neuropharmacological effects, preliminary investigations into its impact on cancer cell lines have shown promising results in inhibiting cell growth without affecting non-tumorigenic cells .
  • Mechanism of Action: Ongoing research aims to elucidate the detailed mechanisms by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine interacts with molecular targets and its downstream effects on cellular signaling pathways .

Q & A

Q. How is off-target receptor selectivity assessed in lead optimization?

  • Methodological Answer :
  • Panels : Screen against 50+ GPCRs (e.g., adrenergic, dopaminergic) at 10 μM.
  • Counter-screens : For hits with >50% inhibition, determine Ki_i values.
  • Functional selectivity : Measure β-arrestin recruitment (TRUPATH system) to identify biased signaling .

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